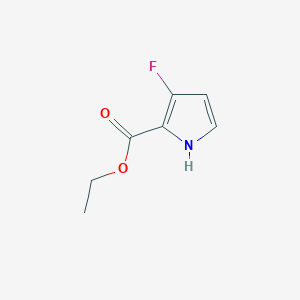

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Overview

Description

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative with the molecular formula C7H8FNO2

Mechanism of Action

Target of Action

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative Pyrrole derivatives are known to interact with a variety of enzymes and proteins .

Mode of Action

It is known that the presence of a carboxamide moiety in indole derivatives (a class of compounds related to pyrroles) can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Biochemical Pathways

Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to impact a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins .

Pharmacokinetics

Its Log Kp (skin permeation) is -6.29 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 0.81 (MLOGP) to 1.98 (SILICOS-IT), with a consensus Log Po/w of 1.53 .

Result of Action

The inhibition of enzyme activity by similar compounds can lead to a variety of cellular effects, depending on the specific enzymes and pathways involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-oxo-2H-pyrrole-3-carboxylate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrrole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 3-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom in place of fluorine.

Ethyl 3-iodo-1H-pyrrole-2-carboxylate: Features an iodine atom instead of fluorine.

Uniqueness

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and biological activity, making it a valuable compound in various research applications.

Biological Activity

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (EFPC) is a fluorinated pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of EFPC, including its synthesis, mechanisms of action, and potential therapeutic applications.

EFPC is characterized by the following structural features:

- Molecular Formula : C₇H₈FNO₂

- Molecular Weight : Approximately 157.14 g/mol

- Functional Groups : Contains a carboxylate group and a fluorine atom, which enhance its reactivity and solubility in various solvents .

The presence of fluorine in the compound is significant as it often enhances binding affinity and metabolic stability, crucial traits for drug development.

Antiviral Activity

Research indicates that EFPC exhibits promising antiviral properties, particularly against hepatitis B virus (HBV). Its structural features allow it to interact effectively with viral targets, potentially leading to the development of therapeutics with improved efficacy and selectivity against viral infections.

Antibacterial Activity

EFPC has also shown activity against bacterial strains. A study highlighted its potential as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The compound was synthesized alongside other halogen-substituted pyrroles and evaluated for its inhibitory effects on DNA gyrase, demonstrating significant antibacterial activity with an IC50 value lower than 10 nM .

The mechanism by which EFPC exerts its biological effects involves:

- Enzyme Inhibition : EFPC may inhibit specific enzymes or receptors involved in viral replication or bacterial growth. Studies have shown that compounds similar to EFPC can modulate the activity of DNA gyrase and topoisomerases, which are critical for maintaining DNA structure during replication .

- Binding Affinity : The incorporation of fluorine enhances the compound's binding affinity to biological targets, increasing its effectiveness as a therapeutic agent .

Comparative Analysis with Similar Compounds

The unique properties of EFPC can be compared with other pyrrole derivatives. The following table summarizes key differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Methyl group at position 5 | Increased lipophilicity; different biological activity |

| Ethyl 3-chloro-1H-pyrrole-2-carboxylate | Chlorine instead of fluorine | Different reactivity profile; potential for different applications |

| Ethyl 4-fluoro-1H-pyrrole-2-carboxylate | Fluorine at position 4 | Variation in electronic properties affecting reactivity |

The specific position of substitution and the presence of fluorine in EFPC significantly influence its chemical behavior and biological activity compared to these similar compounds.

Study on Antiviral Properties

In a study focusing on EFPC's antiviral capabilities, researchers synthesized the compound and evaluated its efficacy against HBV. The results indicated that EFPC could effectively reduce viral load in infected cell lines, suggesting its potential as a therapeutic agent for treating HBV infections.

Study on Antibacterial Properties

Another study investigated the antibacterial activity of EFPC against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimal inhibitory concentration (MIC) lower than 1 μg/mL against S. aureus, confirming its potent antibacterial properties .

Properties

IUPAC Name |

ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAWEJUJIOUTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434813 | |

| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168102-05-4 | |

| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.